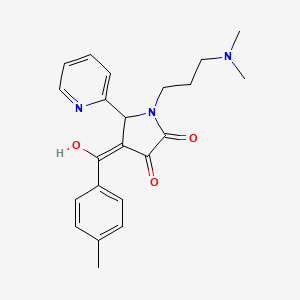

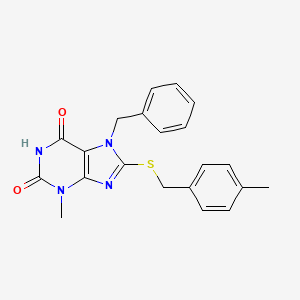

![molecular formula C20H17N3O3S B2915269 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 893990-20-0](/img/structure/B2915269.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . This moiety is a part of a larger group of azole heterocycles, which are aromatic five-membered heterocycles . Compounds with this moiety have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of compounds containing the imidazo[2,1-b]thiazole moiety has been the subject of various studies . These compounds can be synthesized using different methods and starting materials. The specific synthesis process for “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis

The imidazo[2,1-b]thiazole moiety is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a compound that has garnered interest in scientific research due to its unique chemical structure and potential biological activities. Research has been conducted on similar compounds to explore their synthesis and various biological applications, particularly in the fields of medicinal chemistry and drug design.

One study focused on the synthesis and evaluation of anthelmintic and anti-inflammatory activities of novel imidazo[2,1-b]thiazole derivatives. These compounds were synthesized and characterized using analytical and spectral methods. The synthesized compounds displayed significant biological activities, highlighting the potential of this chemical class in developing therapeutic agents (Shetty, Khazi, & Ahn, 2010).

Anticancer Potential

Another area of interest is the exploration of anticancer properties. A study described an efficient synthetic protocol to access imidazole-based N-phenylbenzamide derivatives, which showed promising cytotoxic activities against cancer cell lines. Computational studies provided insights into the mechanism of action, suggesting these compounds could be further developed as anticancer agents (Malik et al., 2022).

Metathesis Catalyst Applications

In addition to therapeutic applications, derivatives of N-heterocyclic carbenes, similar to the core structure of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide, have been utilized in the synthesis of ruthenium-based metathesis catalysts. These catalysts have shown efficiency in various metathesis reactions, indicating the compound's versatility in synthetic chemistry applications (Bantreil & Nolan, 2011).

Zukünftige Richtungen

The future directions for the study of “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be conducted to optimize their synthesis processes .

Wirkmechanismus

Target of Action

Imidazo[2,1-b]thiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease context.

Mode of Action

For example, some derivatives have been shown to inhibit the growth of cancer cells

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazo[2,1-b]thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and cellular stress responses, among others.

Result of Action

Some imidazo[2,1-b]thiazole derivatives have been shown to inhibit the growth of cancer cells , suggesting that this compound may have similar effects

Eigenschaften

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTIVFJMNJOKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

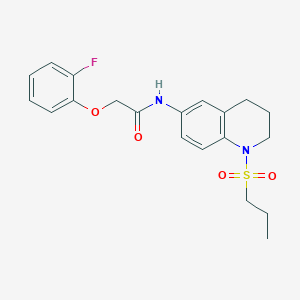

![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)

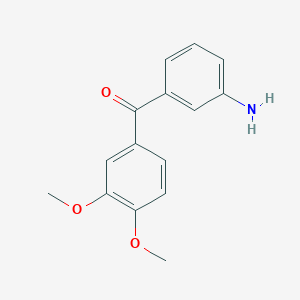

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)

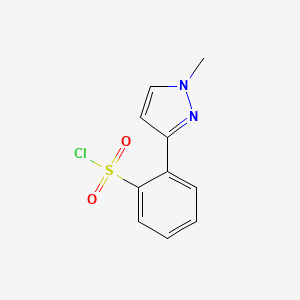

![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2915191.png)

![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)

![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)

![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)

![1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2915202.png)

![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)